molecular formula C21H21N5O2S B11237101 3-isopropoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-isopropoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11237101
M. Wt: 407.5 g/mol
InChI Key: AKEHKPHQILPHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE involves several stepsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triazole or thiadiazole rings or the phenyl and benzamide groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . In industry, it may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazolothiadiazine core allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE can be compared with other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar core structures but differ in their substituents and specific biological activities. The uniqueness of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-(PROPAN-2-YLOXY)BENZAMIDE lies in its specific substituents, which confer unique pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C21H21N5O2S/c1-13(2)28-18-6-4-5-17(11-18)19(27)22-12-15-7-9-16(10-8-15)20-25-26-14(3)23-24-21(26)29-20/h4-11,13H,12H2,1-3H3,(H,22,27)

InChI Key

AKEHKPHQILPHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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